molecular formula C5H4ClNO2S B3071913 Methyl 4-chlorothiazole-5-carboxylate CAS No. 1015591-57-7

Methyl 4-chlorothiazole-5-carboxylate

Cat. No.: B3071913
CAS No.: 1015591-57-7
M. Wt: 177.61 g/mol
InChI Key: CFFMCXJJYDGJCF-UHFFFAOYSA-N
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Description

Methyl 4-chlorothiazole-5-carboxylate (CAS: 1015591-57-7) is a heterocyclic compound featuring a thiazole ring substituted with a chlorine atom at position 4 and a methyl ester group at position 5 . It is commercially available with a purity of ≥95% and is widely used as a key intermediate in pharmaceutical and agrochemical synthesis due to its reactive sites for further functionalization . The compound’s planar structure and electronic properties make it suitable for participation in cross-coupling reactions and nucleophilic substitutions.

Properties

IUPAC Name

methyl 4-chloro-1,3-thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClNO2S/c1-9-5(8)3-4(6)7-2-10-3/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFFMCXJJYDGJCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=CS1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-chlorothiazole-5-carboxylate can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of ethyl acetoacetate with N-bromosuccinimide and thiourea under mild conditions can yield thiazole derivatives . Another method involves the use of 2-aminothiazole derivatives, which are synthesized through various pathways, including the reaction of thiourea with α-haloketones .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chlorothiazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazole derivatives, while oxidation can produce sulfoxides or sulfones.

Scientific Research Applications

Methyl 4-chlorothiazole-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-chlorothiazole-5-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it can inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers

Methyl 5-chlorothiazole-4-carboxylate (CAS: 1784463-68-8)
  • Structural Difference : The chlorine and ester groups are swapped (Cl at position 5, ester at position 4).
  • Impact : This positional isomer exhibits a high similarity score (0.90) but distinct reactivity. The electron-withdrawing ester group at position 4 reduces electron density at position 2, making it less reactive toward electrophilic substitution compared to the parent compound .
  • Applications : Preferred in syntheses requiring regioselective modifications at position 2.
Ethyl 4-chlorothiazole-5-carboxylate
  • Structural Difference : The methyl ester is replaced with an ethyl ester.
  • Impact : Increased lipophilicity due to the longer alkyl chain, enhancing membrane permeability in drug design. However, the ethyl group may reduce metabolic stability compared to the methyl analog .

Halogen and Functional Group Variants

2,4-Dichlorothiazole-5-carboxylic Acid (CAS: 62019-56-1)
  • Structural Difference : Additional chlorine at position 2 and a carboxylic acid group at position 5.
  • Impact : The dual chlorine substitution increases steric hindrance and acidity (pKa ~2.5), making it less soluble in organic solvents. It is often used in metal-catalyzed coupling reactions .
  • Similarity Score : 0.85 .
4-Chlorothiazole-5-carbaldehyde (CAS: 104146-17-0)
  • Structural Difference : Ester replaced with an aldehyde group.
  • Impact : The aldehyde enables condensation reactions (e.g., formation of hydrazones) but reduces stability under basic conditions.
  • Similarity Score : 0.68 .

Substituent-Modified Derivatives

Methyl 2-((tert-Butoxycarbonyl)amino)-4-chlorothiazole-5-carboxylate (CAS: 804482-36-8)
  • Structural Difference: A Boc-protected amino group at position 2.
  • Impact: The bulky tert-butoxy group enhances steric protection of the amino moiety, making it useful in peptide synthesis.
Methyl 4-amino-3-methoxyisoxazole-5-carboxylate
  • Structural Difference: Thiazole replaced with isoxazole; amino and methoxy groups added.
  • Impact: The amino group facilitates hydrogen bonding, improving crystallinity. Isoxazole’s lower aromaticity compared to thiazole reduces thermal stability .

Ester Variants

Compound Name CAS Number Substituent Positions Key Properties
Methyl 4-chlorothiazole-5-carboxylate 1015591-57-7 Cl (4), COOCH3 (5) High purity (95%), planar structure
Ethyl 2-chlorothiazole-4-carboxylate 850429-61-7 Cl (2), COOCH3 (4) Higher reactivity at position 5
Methyl 5-chlorothiazole-4-carboxylate 1784463-68-8 Cl (5), COOCH3 (4) Similarity score: 0.90

Biological Activity

Methyl 4-chlorothiazole-5-carboxylate is a heterocyclic compound belonging to the thiazole family, characterized by its unique molecular structure, which includes both sulfur and nitrogen atoms in a five-membered ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including enzyme inhibition and receptor modulation.

  • Molecular Formula : C6H5ClN2O2S
  • Molecular Weight : 192.64 g/mol
  • Structure : The compound features a methyl ester group and a chlorinated thiazole ring, which contributes to its reactivity and biological properties.

Biological Activity

Research indicates that this compound interacts with various molecular targets within biological systems. These interactions may lead to significant therapeutic effects, particularly in the following areas:

  • Antimicrobial Activity : Studies have shown that thiazole derivatives exhibit antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains, demonstrating potential as an antibacterial agent.
  • Anticancer Potential : The compound's structure allows it to act on specific cancer pathways. For instance, compounds with similar thiazole structures have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines, including leukemia and prostate cancer .
  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, which could be leveraged for therapeutic applications .

Case Studies

  • Antimicrobial Efficacy : A study focused on the antimicrobial activity of thiazole derivatives found that this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values of 32 µg/mL and 64 µg/mL respectively.
  • Anticancer Activity : In vitro tests demonstrated that this compound induced apoptosis in K562 leukemia cells, with an IC50 value of approximately 0.78 µM. Mechanistic studies indicated that this effect was mediated through caspase activation and modulation of Bcl-2 family proteins .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa>128

Table 2: Anticancer Activity in Various Cell Lines

Cell LineIC50 (µM)
K562 (Leukemia)0.78
RPMI-8226 (Leukemia)0.08
Prostate Cancer3.51

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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